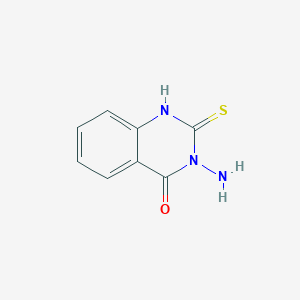

3-Amino-2-mercapto-3H-quinazolin-4-one

Descripción general

Descripción

3-Amino-2-mercapto-3H-quinazolin-4-one is a useful research chemical . It has been used as a modifier for the carbon paste electrode for voltammetric determination of mercury . It has also been used in the synthesis of 4-quinazolinone derivatives, inhibitors of the DNA repair enzyme poly (ADP-ribose) polymerase .

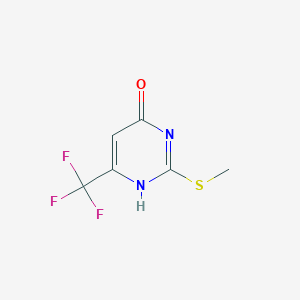

Synthesis Analysis

The 3-amino-2-methyl quinazolin-4- (3H)-one was synthesized from anthranilic acid via the 2-methyl benzoxazin-4-one . A series of 2-mercapto-4 (3H)-quinazolinone derivatives was synthesized and evaluated as potential inhibitors of the human monoamine oxidase (MAO) enzymes . Another synthesis method involves direct halogenation .Molecular Structure Analysis

The molecular formula of 3-Amino-2-mercapto-3H-quinazolin-4-one is C8H7N3OS . Its average mass is 193.226 Da and its monoisotopic mass is 193.030975 Da .Chemical Reactions Analysis

3-Amino-2-mercapto-3H-quinazolin-4-one has been involved in various chemical reactions. For instance, the sodium salt of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-mercapto-3H-quinazolin-4-one is 193.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has no rotatable bonds .Aplicaciones Científicas De Investigación

Lanthanum-Selective Sensors

- Application Summary: 3-Amino-2-mercapto-3H-quinazolin-4-one is used as a suitable carrier for La (III) ion in the creation of new solvent polymeric membrane (PME) and coated graphite (CGE) electrodes .

- Methods of Application: The sensors exhibited a Nernstian response for La (III) ion over a wide concentration range with a fast response time .

- Results: The sensors were used in the determination of lanthanum ions in spiked water sample and also utilized for indirect determination of fluoride content of two mouth wash preparation samples .

DNA Photo-Disruptive and Molecular Docking Studies

- Application Summary: 3-Amino-2-methyl-quinazolin-4 (3 H )-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .

- Methods of Application: A novel green microwave-assisted protocol has been developed, which involved the attack of hydrazides on benzoxazinones .

- Results: Eight out of the eleven 3-amino-2-methyl-quinazolin-4 (3 H )-ones were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation .

Analgesic and Anti-Inflammatory

- Application Summary: 3H-quinazolin-4-one derivatives are used as analgesic and anti-inflammatory agents .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Antimicrobial Activity

- Application Summary: The sodium salt of 2- mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .

- Methods of Application: All the synthesized thioesters were screened for their antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis .

- Results: The specific results or outcomes obtained are not provided in the source .

Anticancer Activity

- Application Summary: Quinazolin-4(3H)-one derivatives exhibit anticancer effects .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Antimicrobial and Antifungal Activity

- Application Summary: Many substituted quinazolinone derivatives possess a wide range of bioactivities such as antimicrobial and antifungal activities .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Antimalarial Activity

- Application Summary: Many substituted quinazoline and quinazolinone derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, possess a wide range of bioactivities such as antimalarial .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Antidepressant Activity

- Application Summary: Many substituted quinazoline and quinazolinone derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, possess a wide range of bioactivities such as antidepressant .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Direcciones Futuras

Quinazolinone and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . Future research may focus on the development and identification of novel molecules as anticonvulsant agents by the synthesis of some novel quinazolinone derivatives with improved biological activity .

Propiedades

IUPAC Name |

3-amino-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352426 | |

| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-mercapto-3H-quinazolin-4-one | |

CAS RN |

16951-33-0 | |

| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)